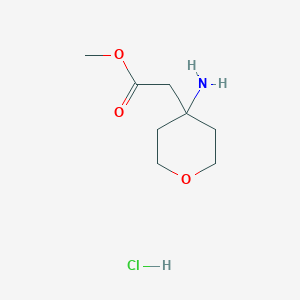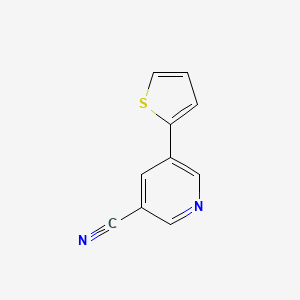
5-(Thiophène-2-yl)nicotinonitrile
Vue d'ensemble
Description
5-(Thiophen-2-yl)nicotinonitrile is a chemical compound with the formula C10H6N2S and a molecular weight of 186.23 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been reported in several studies . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)nicotinonitrile and its derivatives has been studied using various techniques such as DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The Stille coupling reaction was performed to prepare 6-[5-(thiophen-2-yl)furan-2-yl]nicotinonitrile via palladium-catalyzed coupling reaction .Applications De Recherche Scientifique
Activité Fongicide
5-(Thiophène-2-yl)nicotinonitrile : a été identifié comme un composé principal significatif dans l'activité fongicide. La recherche indique que certains dérivés de ce composé, en particulier ceux avec un groupe chloro à la sixième position, présentent des propriétés fongicides prometteuses contre les maladies des cultures comme le mildiou du concombre (CDM). Ces résultats suggèrent un potentiel de poursuite de l'optimisation structurelle et du développement de fongicides efficaces .
Propriétés Antimicrobiennes
Les dérivés du thiophène, y compris le This compound, ont montré des activités antimicrobiennes. Cette large application suggère que de tels composés peuvent être utilisés dans le développement de nouveaux agents antimicrobiens pour lutter contre diverses infections bactériennes et fongiques .
Utilisations Analgésiques et Anti-inflammatoires
Dans le domaine médical, les dérivés du thiophène sont reconnus pour leurs propriétés analgésiques et anti-inflammatoires. Cela indique que le This compound pourrait potentiellement être utilisé dans la synthèse de nouveaux médicaments analgésiques et anti-inflammatoires .
Effets Antihypertenseurs
Les composés du thiophène ont également été associés à des effets antihypertenseurs. Cela suggère une application potentielle du This compound dans la création de traitements pour l'hypertension artérielle .
Activité Antitumorale
L'activité antitumorale des dérivés du thiophène est un autre domaine de recherche important. Le This compound peut contribuer au développement de nouveaux médicaments anticancéreux, élargissant l'arsenal contre diverses formes de cancer .
Applications en Science des Matériaux
Au-delà des applications médicales, les dérivés du thiophène sont utilisés dans la science des matériaux, comme dans la fabrication de diodes électroluminescentes (LED). Cela suggère que le This compound pourrait jouer un rôle dans le développement de matériaux et de dispositifs électroniques .
Inhibition de la Corrosion
Dans les applications industrielles, les composés du thiophène servent d'inhibiteurs de corrosion pour les métaux. Cela implique que le This compound pourrait être étudié pour son potentiel dans la protection des surfaces métalliques contre la corrosion, ce qui est crucial pour prolonger la durée de vie des structures à base de métal .
Mécanisme D'action
Mode of Action
Many thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-(Thiophen-2-yl)nicotinonitrile could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Result of Action
Without specific studies on 5-(Thiophen-2-yl)nicotinonitrile, it’s difficult to describe the precise molecular and cellular effects of this compound’s action. Based on the known activities of other thiophene derivatives , it could potentially have a range of effects depending on the specific targets it interacts with.
Safety and Hazards
Orientations Futures
The future directions for 5-(Thiophen-2-yl)nicotinonitrile research could include further structural optimization of its derivatives . For instance, compound 4f, a derivative of 5-(Thiophen-2-yl)nicotinonitrile, is considered a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Analyse Biochimique
Biochemical Properties
5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of 5-(Thiophen-2-yl)nicotinonitrile with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.
Cellular Effects
The effects of 5-(Thiophen-2-yl)nicotinonitrile on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae
Molecular Mechanism
At the molecular level, 5-(Thiophen-2-yl)nicotinonitrile exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Thiophen-2-yl)nicotinonitrile over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that 5-(Thiophen-2-yl)nicotinonitrile can sustain its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 5-(Thiophen-2-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
5-(Thiophen-2-yl)nicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-(Thiophen-2-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
5-(Thiophen-2-yl)nicotinonitrile is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.
Propriétés
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJNJZPWVSQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705748 | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346687-10-2 | |
| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



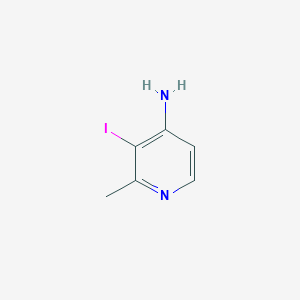
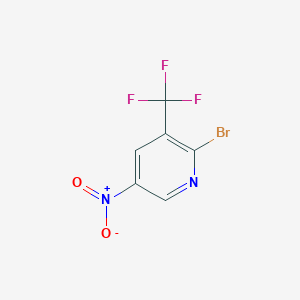
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

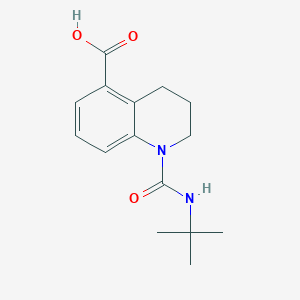
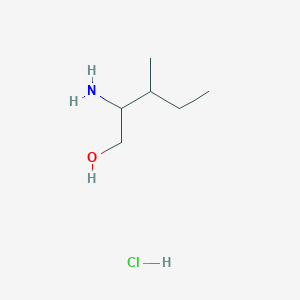

![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
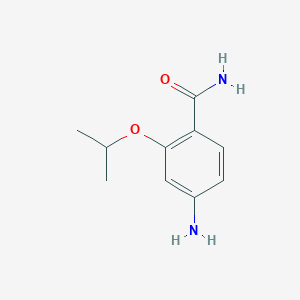
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)
![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)
